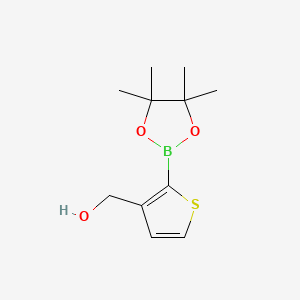

(2-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)噻吩-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Boronic Acid Derivatives in Organic Synthesis

Boronic acid pinacol ester compounds serve as essential intermediates in organic synthesis. Due to their unique structure, they find applications in carbon-carbon coupling and carbon heterocoupling reactions. Specifically, boronic acids are used in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment .

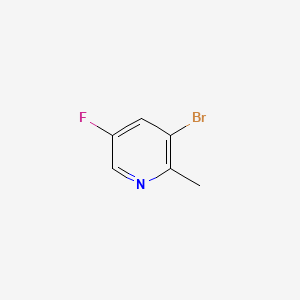

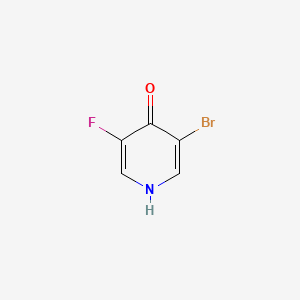

Fluorine-Containing Compounds

Fluorine-containing compounds play a crucial role in medicine. Their strong electronegativity enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. Among the top 200 globally sold medicines, 29 are fluorine-containing drugs approved by the FDA. These compounds offer promising therapeutic potential .

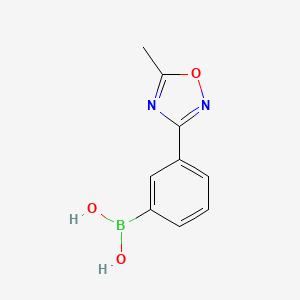

Arylboronic Acid in the Suzuki Reaction

Arylboronic acid, being economical and stable to water and air, is a vital nucleophile in the Suzuki reaction. This versatile reaction allows for the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. The wide range of applications makes arylboronic acid a valuable reagent in organic chemistry .

Copolymer Synthesis

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol: contributes to the synthesis of novel copolymers. These copolymers, based on benzothiadiazole and electron-rich arene units, exhibit interesting optical and electrochemical properties. Such materials find use in optoelectronic devices and sensors .

Lignin Analysis Using Phosphitylation

The compound 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane serves as a phosphitylation reagent for quantitative 31P NMR analysis of hydroxyl groups in lignins. Researchers have developed an experimental protocol for acquiring spectra, enabling detailed lignin characterization .

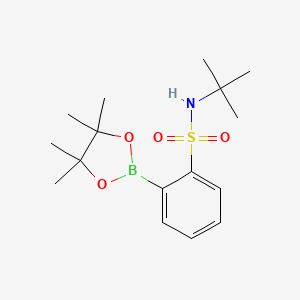

Organic Intermediates with Borate and Sulfonamide Groups

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: is an organic intermediate containing both borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Such compounds may find applications in diverse chemical processes .

安全和危害

作用机制

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkylbenzenes and alkyl or aryl alkynes .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This process often occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The compound may also interact with alkyl or aryl alkynes and alkenes through a process known as hydroboration .

Biochemical Pathways

The borylation and hydroboration processes mentioned above are key steps in various organic synthesis reactions . These reactions can lead to the formation of various boron-containing compounds, which can have diverse downstream effects.

Pharmacokinetics

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to have a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties could potentially impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, the compound’s interactions with its targets can be influenced by factors such as temperature and the presence of catalysts .

属性

IUPAC Name |

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6,13H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGBITZYMDFUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694514 |

Source

|

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol | |

CAS RN |

1310384-43-0 |

Source

|

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。